molecular formula C17H18OS2 B11685044 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

Cat. No.: B11685044
M. Wt: 302.5 g/mol
InChI Key: CDTRHNXTYFNMBG-UHFFFAOYSA-N
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Description

2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol is an organic compound that belongs to the class of benzodithiepins This compound is characterized by a benzene ring fused with a dithiepin ring system, which contains sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol typically involves the following steps:

    Formation of the Dithiepin Ring: The dithiepin ring is synthesized through a cyclization reaction involving a suitable precursor containing sulfur atoms.

    Introduction of the Phenol Group: The phenol group is introduced through a substitution reaction, where a hydroxyl group replaces a leaving group on the benzene ring.

    Methylation: The final step involves the methylation of the benzene ring to introduce the dimethyl groups at the 7 and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The dithiepin ring can be reduced to form dihydro derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dithiepin ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

    2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)methanol: Similar structure but with a methanol group instead of a phenol group.

Uniqueness

2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol is unique due to the presence of both the phenol group and the dithiepin ring system

Properties

Molecular Formula

C17H18OS2

Molecular Weight

302.5 g/mol

IUPAC Name

2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

InChI

InChI=1S/C17H18OS2/c1-11-7-13-9-19-17(15-5-3-4-6-16(15)18)20-10-14(13)8-12(11)2/h3-8,17-18H,9-10H2,1-2H3

InChI Key

CDTRHNXTYFNMBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=CC=CC=C3O)C=C1C

Origin of Product

United States

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